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Compound of Interest

Compound Name: 3-Chloro-1-methoxyheptane

Cat. No.: B15467044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 3-Chloro-1-methoxyheptane. Due to the limited availability of published

experimental spectra for this specific molecule, this document focuses on predicted

spectroscopic values and established methodologies for data acquisition. The information

herein serves as a valuable resource for the identification, characterization, and quality control

of 3-Chloro-1-methoxyheptane in a research and development setting.

Chemical Structure and Properties
IUPAC Name: 3-chloro-1-methoxyheptane[1] Molecular Formula: C8H17ClO[1] Molecular

Weight: 164.67 g/mol [1] Synonyms: 3-CHLORO-1-METHOXYHEPTANE[1]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-Chloro-1-methoxyheptane. These predictions

are based on the analysis of its chemical structure and typical spectroscopic values for similar

functional groups.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS
at 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.9 - 4.1 m 1H H-3

~3.5 - 3.6 t 2H H-1

3.34 s 3H -OCH₃

~1.8 - 2.0 m 2H H-2

~1.6 - 1.8 m 2H H-4

~1.2 - 1.5 m 4H H-5, H-6

~0.9 t 3H H-7

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference:
TMS at 0.00 ppm)

Chemical Shift (δ) ppm Assignment

~68 - 72 C-1

~60 - 65 C-3

~59 -OCH₃

~38 - 42 C-2

~35 - 39 C-4

~25 - 29 C-5

~22 - 26 C-6

~14 C-7

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (alkane)

1150-1085 Strong C-O stretch (ether)[2]

750-650 Strong C-Cl stretch (alkyl halide)[3]

Predicted Mass Spectrometry (MS) Data
m/z Relative Abundance Assignment

164/166 Low

[M]⁺, [M+2]⁺ (Molecular ion

peak with chlorine isotope

pattern)

129 Medium [M - Cl]⁺

119/121 Medium [M - C₂H₅]⁺

87 High [CH₂(OCH₃)CH₂CH₂]⁺

45 Very High [CH₂OCH₃]⁺ (Base Peak)

Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring NMR, IR,

and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Chloro-1-methoxyheptane for ¹H NMR and

50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
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Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include

a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-2 seconds.[4][5]

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Use the same prepared sample and spectrometer setup.

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]

A larger number of scans (typically 128 to 1024 or more) is required due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Identify and label the peak positions in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one or two drops of neat 3-Chloro-1-methoxyheptane onto the surface of a clean,

dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Acquisition:

Obtain a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental absorptions.[6]

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Collect and average a suitable number of scans (e.g., 16-32) to improve the signal-to-noise

ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15467044?utm_src=pdf-body
https://www.youtube.com/watch?v=LkkgPoc0Bjg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15467044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or through a gas chromatograph (GC-MS).

The sample is vaporized in a high vacuum chamber.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.[7]

Mass Analysis:

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

Detection and Data Processing:

An electron multiplier or similar detector records the abundance of ions at each m/z value.

The data is processed to generate a mass spectrum, which is a plot of relative intensity

versus m/z.

Identify the molecular ion peak and major fragment ions. The presence of a chlorine atom

will be indicated by an M+2 peak with approximately one-third the intensity of the molecular

ion peak.[7]

Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of 3-
Chloro-1-methoxyheptane.
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Caption: Workflow for the spectroscopic analysis of 3-Chloro-1-methoxyheptane.
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Caption: Correlation of the molecular structure to predicted ¹H NMR chemical shifts.
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Caption: Relationship between functional groups and their characteristic IR absorptions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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